molecular formula C9H9Br2Cl B2939232 1,5-Dibromo-2-chloro-3-isopropylbenzene CAS No. 1160575-03-0

1,5-Dibromo-2-chloro-3-isopropylbenzene

Cat. No.: B2939232
CAS No.: 1160575-03-0
M. Wt: 312.43
InChI Key: FDBRPIIZQBPSOC-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-chloro-3-isopropylbenzene is an organic compound with the molecular formula C9H9Br2Cl It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-chloro-3-isopropylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of isopropylbenzene. One common method involves the following steps:

    Bromination: Isopropylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 5 positions of the benzene ring.

    Chlorination: The dibromo compound is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce a chlorine atom at the 2 position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-chloro-3-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form different oxidation products.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxyl substitution, and sodium methoxide (NaOCH3) for methoxy substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,5-dihydroxy-2-chloro-3-isopropylbenzene, while oxidation with KMnO4 can produce 1,5-dibromo-2-chloro-3-isopropylbenzoic acid.

Scientific Research Applications

1,5-Dibromo-2-chloro-3-isopropylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-chloro-3-isopropylbenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different chemical and biological effects. For example, in nucleophilic substitution reactions, the bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

1,5-Dibromo-2-chloro-3-isopropylbenzene can be compared with other similar compounds, such as:

    1,3-Dibromo-5-chlorobenzene: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1,5-Dibromo-2-chloro-3-methylbenzene: This compound has a methyl group instead of an isopropyl group, which can affect its reactivity and physical properties.

    1,5-Dibromo-2-chloro-4-isopropylbenzene: This compound has the isopropyl group at a different position, which can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1,5-dibromo-2-chloro-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2Cl/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRPIIZQBPSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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